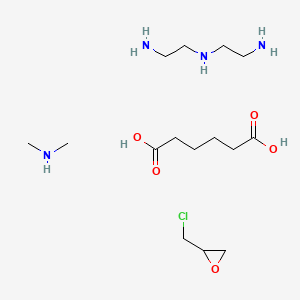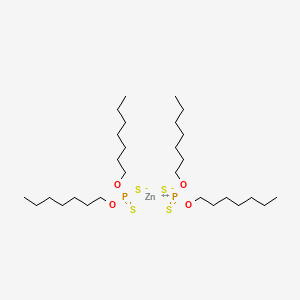
5-(3-Fluorophenyl)-2-methylpyridine
Vue d'ensemble
Description
The compound 5-(3-Fluorophenyl)-2-methylpyridine is a fluorinated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. These compounds often serve as key intermediates or building blocks in the synthesis of various pharmaceutical agents, including receptor antagonists, integrase inhibitors, and prodrugs [5
Applications De Recherche Scientifique
PET Imaging Development
- Development of PET Tracers : Kumata et al. (2015) developed a PET tracer, [(11)C]MFTC, for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains, which involved 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl derivatives, a related compound to 5-(3-Fluorophenyl)-2-methylpyridine (Kumata et al., 2015).
Synthesis and Applications in Oligoribonucleotides
- Oligoribonucleotide Synthesis : Beijer et al. (1990) described the synthesis of oligoribonucleotides using 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group, showcasing the significance of fluorinated pyridine derivatives in RNA biochemistry (Beijer et al., 1990).
Light Emitting Diodes and Electronic Applications
- Tunable Emission in Polymer LEDs : Cho et al. (2010) synthesized ligands similar to 5-(3-Fluorophenyl)-2-methylpyridine for use in green-emitting Ir(III) complexes for polymer LEDs, indicating the potential of such compounds in electronic applications (Cho et al., 2010).
Pharmaceutical Synthesis
- Synthesis of Cognition Enhancers : Pesti et al. (2000) reported the efficient functionalization of 2-Fluoro-4-methylpyridine, related to 5-(3-Fluorophenyl)-2-methylpyridine, in the synthesis of cognition enhancer drug candidates, demonstrating the pharmaceutical synthesis applications of such compounds (Pesti et al., 2000).
Photoinduced Proton Transfer
- Photoinduced Proton and Electron Transfer : Samanta et al. (2010) studied 5-(4-fluorophenyl)-2-hydroxypyridine, closely related to the compound , for its photophysical properties and potential application in photoinduced proton and electron transfer reactions (Samanta et al., 2010).
Controlled Drug Release
- pH-Triggered Drug Release : Wang et al. (2017) researched a Co(II)-based complex incorporating a similar 5-fluorophenyl structure, which demonstrated pH-triggered drug release, indicating applications in controlled drug delivery systems (Wang et al., 2017).
Adenosine Receptor Antagonists
- Synthesis of Adenosine Receptor Antagonists : Li et al. (1999) worked on derivatives of 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine, related to 5-(3-Fluorophenyl)-2-methylpyridine, as selective antagonists for A3 adenosine receptors, indicating potential pharmacological applications (Li et al., 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-5-6-11(8-14-9)10-3-2-4-12(13)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYZKWSFIPXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673401 | |
| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methylpyridine | |
CAS RN |
713143-67-0 | |
| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



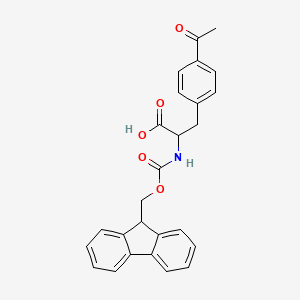
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)

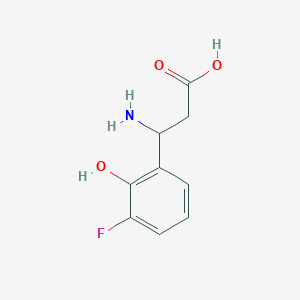
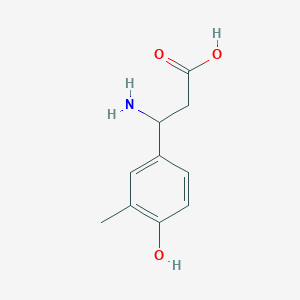
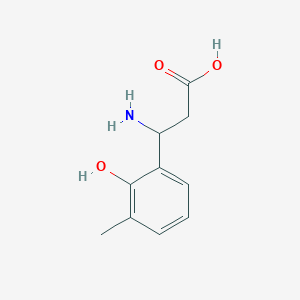
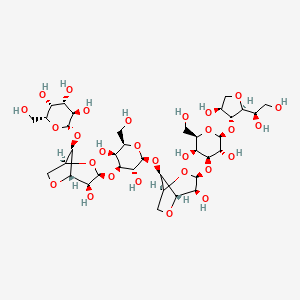

![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)



